molecular formula C14H14O6 B12559929 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione CAS No. 178490-52-3

6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione

Cat. No.: B12559929
CAS No.: 178490-52-3
M. Wt: 278.26 g/mol
InChI Key: ZGUVSPWAPHXUNM-UHFFFAOYSA-N
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Description

6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a naphthalene core. Naphthoquinones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthoquinones. These products often retain the core naphthalene structure with modified functional groups .

Scientific Research Applications

6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of microorganisms. The compound’s hydroxyl and methoxy groups play a crucial role in its redox activity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5,8-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the ethyl and methoxy groups.

    2-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl and ethyl groups.

    6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups.

Uniqueness

6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its redox activity, while the methoxy and ethyl groups contribute to its stability and solubility .

Properties

CAS No.

178490-52-3

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

6-ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O6/c1-4-6-10(16)7-8(12(18)11(6)17)13(19)14(20-3)5(2)9(7)15/h16-18H,4H2,1-3H3

InChI Key

ZGUVSPWAPHXUNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)C)OC)O

Origin of Product

United States

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